N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 2-fluorobenzoyl group and a pyridin-3-yl group, connected through an oxalamide linkage. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a 2-fluorobenzoyl group through a Friedel-Crafts acylation reaction.
Oxalamide Formation: The functionalized piperidine is then reacted with oxalyl chloride to form the oxalamide linkage.
Pyridin-3-yl Substitution: Finally, the pyridin-3-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
- Fluorinated Pyridines
- Imidazo[1,2-a]pyridines
Uniqueness
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-17-6-2-1-5-16(17)20(28)25-10-7-14(8-11-25)12-23-18(26)19(27)24-15-4-3-9-22-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQXNFQGWFKOLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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